Superior Anti-B. anthracis Potency Relative to the 12-Methyl Analog and Staurosporine
The target compound (1a) demonstrates an MIC of 6.3 µM against the ΔANR strain of B. anthracis, establishing it as the only active compound among the 5-methoxyindolocarbazole natural products tested. In contrast, the 12-methyl analog 6-cyano-5-methoxy-12-methylindolo[2,3-a]carbazole (1b) is completely inactive (MIC >200 µM), and the broader indolocarbazole class representative staurosporine (STS) shows only marginal activity (MIC 128 µM) [1]. This represents a >31-fold potency advantage over the direct N-methyl homolog and a 20-fold advantage over staurosporine within the same assay platform.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against ΔANR B. anthracis |
|---|---|
| Target Compound Data | MIC = 6.3 µM |
| Comparator Or Baseline | 12-Methyl analog (1b): MIC >200 µM; Staurosporine (STS): MIC 128 µM; Ciprofloxacin (positive control): MIC 0.1 µM |
| Quantified Difference | >31-fold more potent than 12-methyl analog; 20-fold more potent than staurosporine |
| Conditions | Microplate-based Alamar Blue assay; ΔANR (plasmid-cured Ames) strain; CAHB medium; 37°C; 14 h incubation; TECAN Freedom Evo 200 liquid-handling system |
Why This Matters
Demonstrates that the unsubstituted N-12 position is essential for anti-B. anthracis activity, making this compound the only viable natural indolocarbazole lead for anthrax drug discovery programs.
- [1] Guo S, Tipparaju SK, Pegan SD, et al. Natural product leads for drug discovery: isolation, synthesis and biological evaluation of 6-cyano-5-methoxyindolo[2,3-a]carbazole based ligands as antibacterial agents. Bioorg Med Chem. 2009;17(20):7126-7130. Table 1. View Source
